molecular formula C23H23N3O5S B11049131 ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate

ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No. B11049131
M. Wt: 453.5 g/mol
InChI Key: PYXFQLYZSWPJMV-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine ring, and a pyrrole ring

Preparation Methods

The synthesis of ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is typically synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate compound.

    Attachment of the Thiophene Ring: The thiophene ring is attached via a Friedel-Crafts acylation reaction, where a thiophene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiophene rings, where nucleophiles such as halides or alkoxides replace existing substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical reactions.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate can be compared with similar compounds such as:

    Ethyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate: Lacks the piperidine and thiophene rings, resulting in different chemical properties and applications.

    Thiophene-based Compounds: Share the thiophene ring but differ in other structural elements, leading to variations in biological activity and material properties.

    Piperidine-based Compounds: Contain the piperidine ring but differ in other structural components, affecting their interaction with biological targets.

The uniqueness of this compound lies in its combination of these structural elements, providing a versatile platform for various applications.

properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 4-[2,5-dioxo-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]amino]pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H23N3O5S/c1-2-31-23(30)15-5-7-17(8-6-15)26-20(27)14-18(21(26)28)24-16-9-11-25(12-10-16)22(29)19-4-3-13-32-19/h3-8,13-14,16,24H,2,9-12H2,1H3

InChI Key

PYXFQLYZSWPJMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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